
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is a complex organophosphorus compound It is characterized by the presence of diphenylphosphino groups, a trihydroxysilyl propyl chain, and a phenoxazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide typically involves multiple steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the condensation of o-aminophenol with an appropriate aldehyde.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Attachment of the Trihydroxysilyl Propyl Chain: This step involves the reaction of the phenoxazine derivative with a silylating agent under controlled conditions to introduce the trihydroxysilyl propyl chain.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide can undergo various types of chemical reactions:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The silyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the silyl groups under mild conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of silyl ethers, silyl amines, and silyl thioethers.
科学的研究の応用
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its silyl groups and phosphine functionality.
作用機序
The mechanism of action of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide involves its interaction with molecular targets through its phosphine and silyl groups. The diphenylphosphino groups can coordinate with metal centers, facilitating catalytic processes. The trihydroxysilyl propyl chain can interact with various substrates, enhancing the compound’s reactivity and specificity. The phenoxazine core provides a stable scaffold, contributing to the compound’s overall stability and functionality.
類似化合物との比較
Similar Compounds
4,6-Bis(diphenylphosphino)dibenzofuran: Similar in structure but lacks the trihydroxysilyl propyl chain and carboxamide group.
4,6-Bis(diphenylphosphino)phenoxazine: Similar core structure but lacks the silyl and carboxamide functionalities.
Uniqueness
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is unique due to the combination of its phosphine, silyl, and carboxamide functionalities. This combination provides a versatile platform for various applications, making it distinct from other similar compounds.
特性
分子式 |
C40H36N2O5P2Si |
|---|---|
分子量 |
714.8 g/mol |
IUPAC名 |
4,6-bis(diphenylphosphanyl)-N-(3-trihydroxysilylpropyl)phenoxazine-10-carboxamide |
InChI |
InChI=1S/C40H36N2O5P2Si/c43-40(41-28-15-29-50(44,45)46)42-34-24-13-26-36(48(30-16-5-1-6-17-30)31-18-7-2-8-19-31)38(34)47-39-35(42)25-14-27-37(39)49(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27,44-46H,15,28-29H2,(H,41,43) |
InChIキー |
VBOCAVGVDSJPHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4C(=O)NCCC[Si](O)(O)O)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


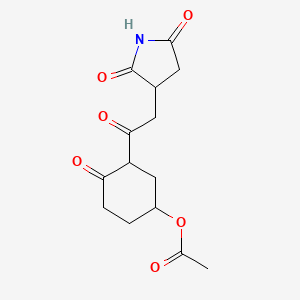
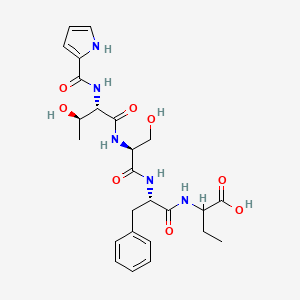
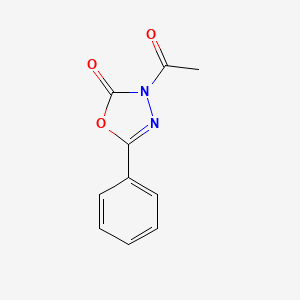
![2-[(Oxolan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12902737.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)
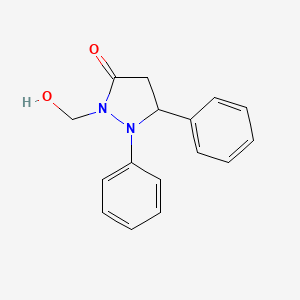
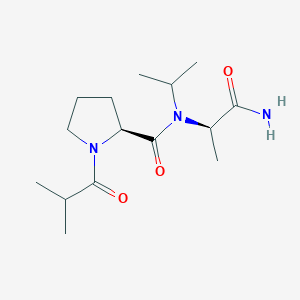
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
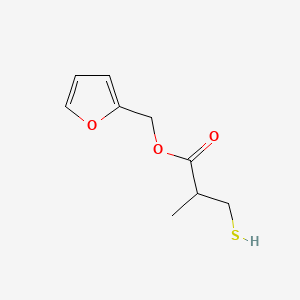

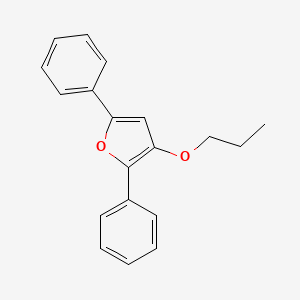
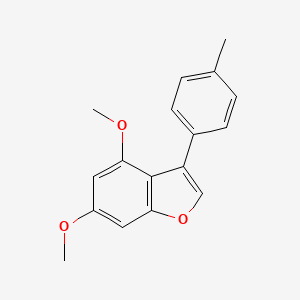
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
